4-cyano-N-(2,6-dimethylphenyl)benzamide
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Overview
Description
4-cyano-N-(2,6-dimethylphenyl)benzamide is an organic compound with the molecular formula C16H14N2O It is a member of the benzamide family, characterized by the presence of a cyano group (-CN) and a dimethylphenyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(2,6-dimethylphenyl)benzamide typically involves the reaction of 2,6-dimethylaniline with 4-cyanobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(2,6-dimethylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: 4-cyano-N-(2,6-dimethylphenyl)benzoic acid.
Reduction: 4-amino-N-(2,6-dimethylphenyl)benzamide.
Substitution: 4-nitro-N-(2,6-dimethylphenyl)benzamide, 4-chloro-N-(2,6-dimethylphenyl)benzamide.
Scientific Research Applications
4-cyano-N-(2,6-dimethylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-cyano-N-(2,6-dimethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or electrostatic interactions with active sites, while the benzamide core can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-cyano-N-phenylbenzamide: Lacks the dimethyl groups, which may affect its reactivity and biological activity.
4-cyano-N-(2,4-dimethylphenyl)benzamide: Similar structure but with different substitution pattern on the phenyl ring.
4-cyano-N-(2,6-diethylphenyl)benzamide: Contains ethyl groups instead of methyl groups, which can influence its physical and chemical properties.
Uniqueness
4-cyano-N-(2,6-dimethylphenyl)benzamide is unique due to the presence of the 2,6-dimethylphenyl group, which can enhance its steric hindrance and influence its interaction with molecular targets. This structural feature can result in distinct reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
4-cyano-N-(2,6-dimethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-4-3-5-12(2)15(11)18-16(19)14-8-6-13(10-17)7-9-14/h3-9H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYGFKGXRWTJHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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